(4-(Trifluoromethyl)benzyl)zinc bromide
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Overview
Description
(4-(Trifluoromethyl)benzyl)zinc bromide is an organozinc compound with the molecular formula C8H6BrF3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is known for its reactivity and ability to introduce the trifluoromethyl group into various organic molecules, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(Trifluoromethyl)benzyl)zinc bromide can be synthesized through the reaction of (4-(Trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)benzyl)zinc bromide primarily undergoes nucleophilic substitution reactions. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form carbon-carbon bonds .
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of polar aprotic solvents like THF and requires an inert atmosphere.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in a solvent like THF or toluene.
Major Products
The major products formed from these reactions include various trifluoromethyl-substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-(Trifluoromethyl)benzyl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, particularly those containing the trifluoromethyl group.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Applied in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)benzyl)zinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the (4-(Trifluoromethyl)benzyl) group to the electrophilic partner in the reaction. This process is often catalyzed by transition metals such as palladium, which help in the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)benzyl) bromide: A precursor to (4-(Trifluoromethyl)benzyl)zinc bromide, used in similar synthetic applications.
Benzylzinc bromide: Another organozinc compound used in nucleophilic substitution and cross-coupling reactions.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the compound. This makes it particularly valuable in the synthesis of molecules with enhanced stability, bioactivity, and other desirable characteristics .
Properties
IUPAC Name |
bromozinc(1+);1-methanidyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZIPGYDTMUFBU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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